molecular formula C19H16N2O4S B2492300 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 681157-61-9

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide

Cat. No.: B2492300
CAS No.: 681157-61-9
M. Wt: 368.41
InChI Key: QAZGJIBPEWSDMM-UHFFFAOYSA-N
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Description

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide is a chemical scaffold of significant interest in medicinal chemistry and materials science research. Its core structure is based on the fusion of a chromene ring with a thiazole amine, a framework known to exhibit a range of valuable biological properties. Scientific studies on closely related structural analogs have demonstrated that this chemotype can possess potent anti-HIV activity, with specific compounds showing effectiveness against wild-type HIV-1 in MT-4 cells . This suggests its potential application as a key intermediate or lead compound in antiviral drug discovery programs. Beyond its pharmacological potential, the chromeno[4,3-d]thiazole core is also a subject of investigation in materials science. Research on similar fused chromeno-heterocycles has shown that these structures can exhibit strong fluorescence in the violet-blue range of the spectrum (approximately 390–460 nm), making them promising candidates for developing new fluorescent probes and sensors for (bio)analytical purposes . The presence of the benzamide group with dimethoxy substitutions offers a site for further functionalization, allowing researchers to fine-tune the compound's properties for specific applications. This product is intended for research use only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-23-11-7-8-13(15(9-11)24-2)18(22)21-19-20-17-12-5-3-4-6-14(12)25-10-16(17)26-19/h3-9H,10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZGJIBPEWSDMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-3-iodochromones with amines and carbon disulfide, followed by cyclization to form the chromeno-thiazole core . The reaction conditions often include the use of copper catalysts and organic solvents such as dimethylformamide (DMF) or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as ionic liquid catalysts and environmentally benign solvents, is also gaining popularity to minimize the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperben

Biological Activity

N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide is a complex heterocyclic compound that exhibits a range of biological activities. This article aims to provide an in-depth analysis of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical properties:

  • IUPAC Name : this compound
  • Molecular Formula : C19H16N2O4S
  • Molecular Weight : 368.4 g/mol

The structure consists of a chromene ring fused with a thiazole ring and a benzamide moiety substituted with two methoxy groups. This unique arrangement contributes to its diverse biological activities.

This compound demonstrates various mechanisms of action that underlie its biological effects:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial in preventing cellular damage associated with various diseases.
  • Anti-inflammatory Effects : Studies indicate that this compound can inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory disorders.
  • Anticancer Properties : Preliminary research indicates that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

In Vitro Studies

A series of in vitro studies have demonstrated the biological activity of this compound:

  • Cell Viability Assays : Research using various cancer cell lines (e.g., HeLa and MCF-7) showed that the compound significantly reduces cell viability in a dose-dependent manner.
  • Apoptosis Induction : Flow cytometry analysis confirmed that treatment with this compound leads to increased annexin V staining, indicating early apoptotic events.

Case Studies

  • Breast Cancer Model :
    • A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant decrease in cell proliferation and an increase in apoptosis markers after 24 hours of treatment.
  • Inflammation Model :
    • In a lipopolysaccharide (LPS)-induced inflammation model using RAW 264.7 macrophages, the compound reduced nitric oxide production and downregulated the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of cytokines
AnticancerInduction of apoptosis

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide
  • Molecular Formula : C19H16N2O4S
  • Molecular Weight : 368.4 g/mol

The compound features a chromene ring fused with a thiazole ring and a benzamide moiety substituted with two methoxy groups. This unique structure contributes to its biological activities.

This compound exhibits several notable biological activities:

1. Antioxidant Activity

  • The compound has demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with various diseases.

2. Anti-inflammatory Effects

  • Studies indicate that this compound can inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory disorders.

3. Anticancer Properties

  • Preliminary research suggests that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant potential of this compound using DPPH and ABTS assays. The results indicated significant scavenging activity compared to standard antioxidants.

Assay TypeIC50 (µM)Reference
DPPH25
ABTS30

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that the compound effectively reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages.

Treatment GroupTNF-alpha Levels (pg/mL)Reference
Control150
N-(...)-Benzamide70

Case Study 3: Anticancer Activity

The anticancer properties were assessed against various cancer cell lines. The compound showed promising results in inducing apoptosis in breast cancer cells (MCF7).

Cell LineIC50 (µM)Mechanism of ActionReference
MCF715Caspase Activation
HeLa20Cell Cycle Arrest

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Similarities
Compound Name Core Structure Substituents Key Features
Target Compound : N-(4H-chromeno[4,3-d]thiazol-2-yl)-2,4-dimethoxybenzamide Chromeno[4,3-d]thiazole + benzamide 2,4-dimethoxybenzamide Enhanced electron-donating effects from methoxy groups; potential for π-π stacking
4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide Chromen-thiazole + benzamide 4-methylbenzamide Methyl group offers lipophilicity; chromen-2-one may influence tautomerism
N-(1H-benzo[d]imidazol-2-yl)-2,4-dimethoxybenzamide Benzimidazole + benzamide 2,4-dimethoxybenzamide Benzimidazole core provides planar rigidity; similar methoxy substituents
3-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide Thiazole + benzamide Ethylsulfonyl, pyridyl Sulfonyl group enhances polarity; pyridyl enables metal coordination
N-[4-(2-Pyridyl)thiazol-2-yl]benzamides Thiazole + benzamide Pyridyl, cyclopentanamide Cyclopentanamide retains adenosine affinity despite reduced aromaticity

Key Observations :

  • Methoxy substituents (vs. methyl or sulfonyl groups) may improve solubility and modulate electronic interactions, critical for pharmacokinetics .
  • Pyridyl or sulfonyl substituents in analogs (e.g., ) introduce polar interactions, enhancing target selectivity in enzyme inhibition.

Insights :

  • The target compound likely employs a multi-step synthesis involving chromeno-thiazole scaffold formation followed by benzamide coupling, similar to methods in .
  • EDCI/HOBt-mediated coupling (as in ) is widely used for amide bond formation in structurally complex systems.
Table 3: Reported Activities of Analogous Compounds
Compound Biological Activity Notes Reference
N-[4-(2-Pyridyl)thiazol-2-yl]benzamides Adenosine receptor binding (µM range) Cyclopentanamide retains activity despite non-aromatic core
(Z)-N-(3-(2-(4-Bromophenyl)thiazol-2-yl)hydrazinyl)-...-3,4-dimethoxybenzamide Cytotoxicity screening (anticancer) Bromophenyl and methoxy groups enhance bioactivity
3-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide KDM4A fragment-based inhibitor Sulfonyl and pyridyl groups critical for enzyme interaction

Implications for the Target Compound :

  • The 2,4-dimethoxybenzamide moiety may confer enhanced DNA intercalation or kinase inhibition, as seen in cytotoxic thiazole derivatives .

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